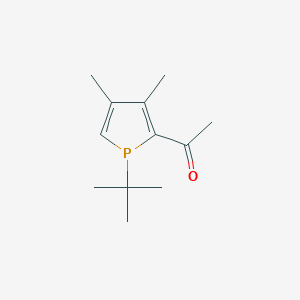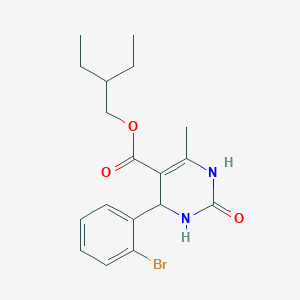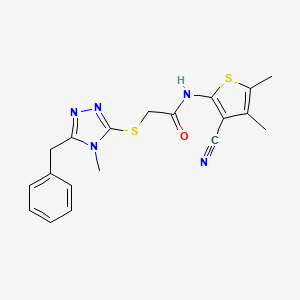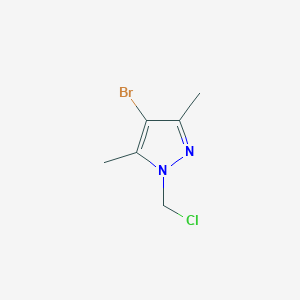
4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylpyrazole.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives might be.
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted pyrazoles.
Coupling Products: These can include biaryl compounds or other complex structures formed through cross-coupling.
Chemistry:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its structural features, it may be explored as a potential candidate in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens and methyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-Bromo-1-(2-chloroethyl)-1H-pyrazole: Similar in structure but with an ethyl group instead of a methyl group.
3,5-Dimethyl-1H-pyrazole: Lacks the halogen substituents, making it less reactive in certain types of chemical reactions.
Uniqueness: The combination of bromine, chlorine, and methyl groups in 4-bromo-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole provides a unique reactivity profile, making it valuable in synthetic chemistry for the creation of diverse and complex molecules.
Propriétés
Numéro CAS |
51355-84-1 |
|---|---|
Formule moléculaire |
C6H8BrClN2 |
Poids moléculaire |
223.50 g/mol |
Nom IUPAC |
4-bromo-1-(chloromethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4-6(7)5(2)10(3-8)9-4/h3H2,1-2H3 |
Clé InChI |
XNBKTIXHTNDFSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
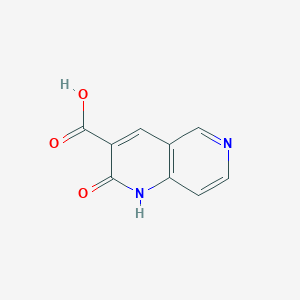
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)

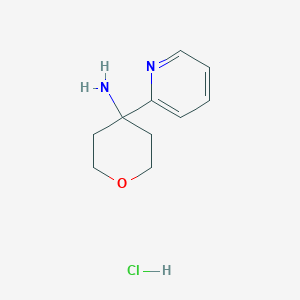
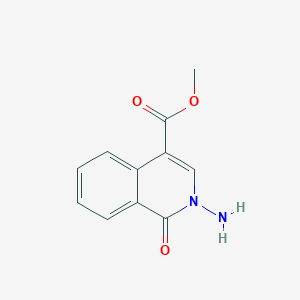
![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)


